An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the preparation of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, with the CAS Number 36725-28-7, is a heterocyclic organic compound belonging to the pyridazinone class. Its chemical formula is C₁₁H₁₃N₃O, and it has a molecular weight of 203.24 g/mol .[1] This compound serves as a crucial building block in the synthesis of more complex molecules, most notably as a precursor to the cardiotonic agent Levosimendan.[1][] Levosimendan is a calcium sensitizer and a potassium channel opener, which improves cardiac contractility and induces vasodilation, making it effective in the treatment of acute heart failure.[3][4][5] The synthesis and characterization of the title compound are therefore of significant interest to the pharmaceutical industry.
Synthesis
A likely synthetic pathway involves the Friedel-Crafts acylation of a protected aniline, such as acetanilide, with methylsuccinic anhydride to form an intermediate β-(4-acetamidobenzoyl)propionic acid. This intermediate is then subjected to deprotection and cyclization with hydrazine hydrate to yield the final product. An alternative approach could involve the nitration of a precursor, followed by reduction of the nitro group to the amine.
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This protocol is based on general procedures for similar compounds and should be adapted and optimized as necessary.
Step 1: Synthesis of β-(4-Acetamidobenzoyl)propionic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add acetanilide (1 equivalent) and a suitable solvent (e.g., nitrobenzene or dichloromethane).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions while maintaining the temperature below 10 °C.
-
Once the addition is complete, add methylsuccinic anhydride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.
-
The resulting precipitate, β-(4-acetamidobenzoyl)propionic acid, is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
In a round-bottom flask, dissolve the β-(4-acetamidobenzoyl)propionic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours to effect the deprotection of the acetyl group.
-
After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
To the resulting solution of the deprotected keto acid, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure and purity of the synthesized 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be confirmed using various analytical techniques.
Physical Properties
| Property | Value | Reference |
| CAS Number | 36725-28-7 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [6] |
| Purity | >97% | [1] |
Spectroscopic Data
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group, the protons of the dihydropyridazinone ring, and the methyl group protons. The aromatic protons would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The protons on the chiral center and the adjacent methylene group of the pyridazinone ring would exhibit complex splitting patterns, likely in the δ 2.0-3.5 ppm region. The methyl group protons would appear as a doublet in the upfield region, around δ 1.0-1.5 ppm. The amine and amide protons would show broad singlets that are exchangeable with D₂O.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring would be observed in the downfield region, typically around δ 170-180 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. The carbons of the dihydropyridazinone ring and the methyl group would be found in the upfield region.
Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine and the amide. A strong absorption around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the pyridazinone ring. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹.
Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would be consistent with the structure, likely showing losses of small molecules such as CO, NH₃, or parts of the pyridazinone ring.
Biological Context and Signaling Pathway
As previously mentioned, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key intermediate in the synthesis of Levosimendan.[] Levosimendan exerts its therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac troponins and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][4][5]
The following diagram illustrates the signaling pathway of Levosimendan.
In cardiomyocytes, Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[3][5] This binding sensitizes the myofilaments to calcium, enhancing the interaction between actin and myosin without significantly increasing intracellular calcium concentrations.[4] The result is an increase in myocardial contractility.[4] In vascular smooth muscle cells, Levosimendan opens ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation.[3][4] This dual action improves cardiac output and reduces both preload and afterload, making it a valuable therapeutic agent for heart failure.[3]
Conclusion
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of the cardiotonic drug Levosimendan. This guide has provided a detailed overview of its synthesis, including a plausible experimental protocol and a logical workflow diagram. While specific characterization data is not widely available, the expected physical and spectroscopic properties have been outlined based on analogous compounds. The biological context has been elucidated through the signaling pathway of its important derivative, Levosimendan. This information should serve as a useful resource for researchers and scientists working with this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

